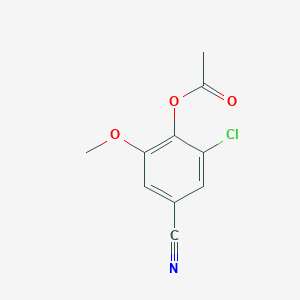

2-Chloro-4-cyano-6-methoxyphenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-cyano-6-methoxyphenyl acetate is an organic compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by its solid physical state, a predicted melting point of 101.12°C, and a boiling point of approximately 297.2°C at 760 mmHg .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyano-6-methoxyphenyl acetate typically involves the esterification of 2-Chloro-4-cyano-6-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-cyano-6-methoxyphenyl acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenyl acetates.

Hydrolysis: Formation of 2-Chloro-4-cyano-6-methoxyphenol and acetic acid.

Oxidation: Formation of 2-Chloro-4-cyano-6-hydroxyphenyl acetate.

Applications De Recherche Scientifique

2-Chloro-4-cyano-6-methoxyphenyl acetate is used in various scientific research applications, including:

Proteomics research: As a reagent for labeling and detecting proteins.

Medicinal chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

Material science: In the development of novel materials with specific properties.

Analytical chemistry: As a standard for calibration and validation of analytical methods.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-cyano-6-methoxyphenyl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The pathways involved in these reactions depend on the specific context and application of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-4-cyano-6-methoxyphenyl acetate: Similar structure with a bromine atom instead of chlorine.

2-Chloro-4-cyano-6-hydroxyphenyl acetate: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

2-Chloro-4-cyano-6-methoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the cyano group enhances its electrophilicity, while the methoxy group provides steric hindrance and electronic effects that influence its chemical behavior.

Activité Biologique

2-Chloro-4-cyano-6-methoxyphenyl acetate (CAS No. 757220-09-0) is a chemical compound notable for its diverse biological activities, primarily attributed to its structural features, including a chloro group, a cyano group, and a methoxy group. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClNO3, with a molecular weight of 225.63 g/mol. The presence of the chloro and cyano functional groups enhances its reactivity and potential biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClNO3 |

| Molecular Weight | 225.63 g/mol |

| Functional Groups | Chloro, Cyano, Methoxy |

The primary mechanism of action for this compound involves its interaction with Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which disrupts cell cycle progression. This inhibition leads to significant alterations in cellular functions and has been linked to cytotoxic effects in various cancer cell lines.

Key Findings:

- Target : CDK2

- Effect : Inhibition of cell cycle progression

- Cell Lines Affected : MCF-7 (breast cancer), HCT-116 (colon cancer)

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption and distribution characteristics. The structure allows for predictions regarding its antitumor activity based on its interactions with key biomolecules.

Cytotoxicity Studies

Research has demonstrated that this compound displays potent cytotoxicity against several cancer cell lines. For instance, in vitro studies have shown significant inhibitory effects on MCF-7 and HCT-116 cells.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | CDK2 inhibition leading to apoptosis |

| HCT-116 | 4.5 | Disruption of cell cycle progression |

Case Studies

-

Study on Antitumor Activity :

- A study evaluated the effects of this compound on various cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner.

- Flow cytometric analysis indicated an increase in apoptotic cells after treatment with the compound over a 48-hour period.

-

Mechanistic Insights :

- Additional research highlighted the compound's ability to interact with specific enzymes and receptors, impacting various biochemical pathways essential for cancer cell survival.

- The structural features of the compound were found to enhance its binding affinity to CDK2, further supporting its role as a potential antitumor agent.

Propriétés

IUPAC Name |

(2-chloro-4-cyano-6-methoxyphenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROKRSOMNQYVBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Cl)C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.